molecular formula C15H13N3O2 B11989125 Benzotriazol-1-YL-acetic acid benzyl ester

Benzotriazol-1-YL-acetic acid benzyl ester

Cat. No.: B11989125
M. Wt: 267.28 g/mol
InChI Key: IDLOUDWACMTICS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzotriazol-1-YL-acetic acid benzyl ester typically involves the esterification of Benzotriazol-1-YL-acetic acid with benzyl alcohol. This reaction is often catalyzed by acidic or basic catalysts under reflux conditions . The reaction can be represented as follows:

Benzotriazol-1-YL-acetic acid+Benzyl alcoholCatalystBenzotriazol-1-YL-acetic acid benzyl ester+Water\text{Benzotriazol-1-YL-acetic acid} + \text{Benzyl alcohol} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Water} Benzotriazol-1-YL-acetic acid+Benzyl alcoholCatalyst​Benzotriazol-1-YL-acetic acid benzyl ester+Water

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Benzotriazol-1-YL-acetic acid benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Benzotriazol-1-YL-acetic acid benzyl ester involves its interaction with specific molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, modulating their activity. This compound can also act as a nucleophile or electrophile in various biochemical reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

  • Benzotriazol-1-YL-acetic acid ethyl ester
  • Benzotriazol-1-YL-acetic acid methyl ester
  • Benzotriazol-1-YL-acetic acid propyl ester

Uniqueness: Benzotriazol-1-YL-acetic acid benzyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Compared to its analogs, the benzyl ester group provides enhanced stability and solubility, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

benzyl 2-(benzotriazol-1-yl)acetate

InChI

InChI=1S/C15H13N3O2/c19-15(20-11-12-6-2-1-3-7-12)10-18-14-9-5-4-8-13(14)16-17-18/h1-9H,10-11H2

InChI Key

IDLOUDWACMTICS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN2C3=CC=CC=C3N=N2

solubility

12.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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